molecular formula C16H18ClNO2 B6217150 1-(4-chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol CAS No. 1184092-25-8

1-(4-chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol

Cat. No.: B6217150
CAS No.: 1184092-25-8
M. Wt: 291.8
InChI Key:
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Description

1-(4-chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol is an organic compound that features a chlorophenyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-{[(4-hydroxyphenyl)methyl]amino}ethan-1-ol
  • 1-(4-chlorophenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol
  • 1-(4-chlorophenyl)-2-{[(4-ethylphenyl)methyl]amino}ethan-1-ol

Uniqueness

1-(4-chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol is unique due to the presence of both a chlorophenyl group and a methoxyphenyl group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1184092-25-8

Molecular Formula

C16H18ClNO2

Molecular Weight

291.8

Purity

95

Origin of Product

United States

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